molecular formula C21H24O2S B2560798 1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione CAS No. 919748-91-7

1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione

Cat. No.: B2560798
CAS No.: 919748-91-7
M. Wt: 340.48
InChI Key: SRCZDDLLKBJZNP-UHFFFAOYSA-N
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Description

The compound “1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5-thione” has a molecular formula of C21H24O2S . It is a complex organic compound with a spirocyclic structure .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a spirocyclic structure. This means it has two ring systems sharing a single atom . The compound also contains a thione group (C=S), which is a sulfur analog of a carbonyl group .


Physical and Chemical Properties Analysis

The compound has an average mass of 340.479 Da and a monoisotopic mass of 340.149689 Da . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, molar volume, etc., are not available in the sources .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its potential biological activity .

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, exploring its reactivity, and investigating its potential applications. This could include studying its behavior in chemical reactions, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2S/c24-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)23-18(14)13-19(17)22-20/h12-13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCZDDLLKBJZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=S)C5=C4CCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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